5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Its molecular formula is and it has a molecular weight of approximately 250.12 g/mol. This compound is notable for its structural features, which include a fused bicyclic system that contributes to its biological activity. The presence of the bromine atom enhances its reactivity and potential applications in medicinal chemistry.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. It is primarily sourced from synthetic pathways involving indole derivatives and has been studied for its pharmacological properties, particularly in cancer research and neuropharmacology. The compound's structural classification places it within the broader category of pyridoindoles, which are known for various biological activities.
The synthesis of 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through several methodologies. A common approach involves the Pictet-Spengler reaction, where tryptophan derivatives are cyclized with aldehydes or ketones under acidic conditions.
The yield and purity of the synthesized compound can vary based on reaction conditions such as temperature, time, and solvent choice. For example, yields in literature reports range from moderate to high depending on these parameters .
The molecular structure of 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole features a bicyclic framework with a bromine substituent at the 5-position of the indole moiety. The compound's structure can be represented using various chemical notation systems:
InChI=1S/C11H12BrN/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2
C1CNCC2=C1NC3=C2C=CC=C3Br
This data indicates a complex arrangement that contributes to its unique chemical properties .
5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions typical for indole derivatives:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize analogs for further study .
The mechanism of action for 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole largely revolves around its interaction with biological targets such as enzymes or receptors involved in cancer progression or neurological disorders.
Research indicates that this compound may exhibit antiproliferative activity, particularly against various cancer cell lines such as Hela and A549. The proposed mechanism involves:
Molecular docking studies have provided insights into these interactions at the atomic level .
The physical properties of 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties .
5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has promising applications in various fields:
Research continues to explore its full range of biological activities and potential therapeutic applications .
5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole represents a structurally complex heterocyclic compound of significant interest in medicinal chemistry. Its systematic IUPAC name defines the core scaffold: the pyrido[3,4-b]indole component indicates a tetracyclic system formed by fusing a pyridine ring with an indole moiety at the [3,4]-bond of the indole and the [b]-face of the pyridine. The "2,3,4,9-tetrahydro" prefix specifies partial saturation of the pyridine ring, distinguishing it from fully aromatic β-carbolines. The positional descriptor "5-bromo" denotes a bromine atom attached to the indole ring’s C5 position (between the nitrogen and fused ring system) [3] [6]. This compound is classified under several chemical categories:
Structural Features: The saturated C2-C3-C4 bonds in the pyridine ring confer conformational flexibility compared to planar β-carbolines. The indolic N9-H serves as a hydrogen bond donor, while the piperidine N2 can act as a weak base (pKa ~7-8). Bromination at C5 deactivates the indole ring toward electrophilic substitution but enhances potential for metal-catalyzed cross-coupling reactions [3] [6] [9].
Table 1: Nomenclature and Identifiers for 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Systematic Name | Synonyms | CAS Registry Number | Molecular Formula | Molar Mass (g/mol) |
---|---|---|---|---|
5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 7-Bromo-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole; 5-Bromo-tryptoline | 108061-47-8 (isomer) | C₁₁H₁₁BrN₂ | 251.12 |
The pyrido[3,4-b]indole (β-carboline) nucleus has been investigated for over half a century as a privileged scaffold in drug discovery. Early research focused on naturally occurring β-carboline alkaloids (e.g., harmine, eudistomins) isolated from marine organisms and plants, which exhibited diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities [1] [7]. The tetrahydro derivatives emerged as critical synthetic intermediates and bioactive molecules due to their enhanced solubility and reduced planarity compared to aromatic β-carbolines:
Table 2: Key Historical Milestones in Pyrido[3,4-b]indole Drug Discovery
Era | Development | Significance |
---|---|---|
1960s-1980s | Isolation of β-carboline alkaloids (e.g., eudistomins, harmine) | Revealed natural pyridoindoles as bioactive templates; Foundation for synthetic studies |
1990s-2000s | Synthesis of tetrahydro-β-carbolines as MAO inhibitors and neuroprotectants | Established core SARs; Demonstrated CNS bioavailability |
2010s | Discovery of C1-aryl THβCs as MDM2-p53 disruptors (e.g., [1]) | Achieved nM potency in solid tumors; Validated novel cancer target |
2015-Present | Development of THβCs for non-oncological targets (e.g., cGAS [4]) | Broadened therapeutic scope to autoimmunity/inflammation |
The synthesis of 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole primarily leverages the Pictet-Spengler reaction, a cornerstone methodology for constructing tetrahydro-β-carboline scaffolds:
Microwave-Assisted One-Pot Synthesis:Modern adaptations employ bifunctional catalysts (e.g., Pd/C-K10 montmorillonite) under microwave irradiation to condense 4-bromotryptamine with aldehydes in a single step, achieving higher yields (70-85%) and reduced reaction times (<30 min) [1].
Derivatization Strategies:
Table 3: Synthetic Methods for 5-Bromo-THβC and Key Derivatives
Method | Conditions | Yield (%) | Advantages | Representative Derivatives |
---|---|---|---|---|
Classical Pictet-Spengler | TFA/THF, reflux; Pd/C dehydrogenation | 50-65 | Scalability; Broad aldehyde scope | C1-Aryl; C6-OMe [1] |
Microwave One-Pot | Pd/C-K10, MW, 150°C, 20 min | 70-85 | Rapid; Higher yields; Eco-friendly | C1-Heteroaryl [1] |
Post-Cyclization Halogenation | Br₂/CH₂Cl₂ or NBS/DMF, 0°C | 60-75 | Direct access to 5-Br-THβC | 5-Br-C1-Naphthyl [6] |
5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole serves both as a versatile building block and a bioactive pharmacophore across therapeutic domains:
Cell Cycle Arrest: Mechanistic studies reveal selective G2/M phase arrest, distinct from classical tubulin inhibitors [1].
Immunology/Autoimmunity:
cGAS-STING Pathway Inhibition: Patent US20210155625A1 covers tetrahydro-β-carbolines bearing aliphatic/aryl groups at C1 as suppressors of interferon production via cGAS binding, relevant for lupus and Sjögren’s syndrome [4].
Hormone-Dependent Disorders:
Table 4: Biological Targets and Research Applications of 5-Bromo-THβC Derivatives
Therapeutic Area | Molecular Target | Mechanism | Research Focus |
---|---|---|---|
Oncology | MDM2-p53 complex | Disruption of p53 binding; p21 upregulation | Solid tumors (pancreatic, TNBC, colon) [1] |
Immunology | cGAS (cyclic GMP-AMP synthase) | Inhibition of dsDNA sensing; Reduced IFN-I production | Autoinflammatory diseases [4] |
Endocrinology | Estrogen receptor α (ERα) | Competitive antagonism; ER degradation | ER⁺ breast cancer; Endometriosis [8] |
Virology | Viral polymerases/ proteases | Non-competitive inhibition (proposed) | Hepatitis C; HIV (derivatives) [9] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: